

# Application Notes: Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine

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## Compound of Interest

Compound Name: 4,6-Dimethoxy-2-methylpyrimidine

Cat. No.: B080034

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## Introduction

4,6-Dimethoxy-2-methylsulfonylpyrimidine (DMSP) is a pivotal chemical intermediate in the synthesis of various agrochemicals, particularly pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium.<sup>[1]</sup> These herbicides are known for their efficacy against a wide spectrum of weeds in rice crops by inhibiting acetolactate synthase (ALS).<sup>[1]</sup> The sulfonylpyrimidine core is a crucial pharmacophore, and its derivatives have also been explored for their potential anticancer activities.<sup>[2]</sup> This document outlines facile and efficient protocols for the synthesis of DMSP, tailored for researchers in synthetic chemistry and drug development.

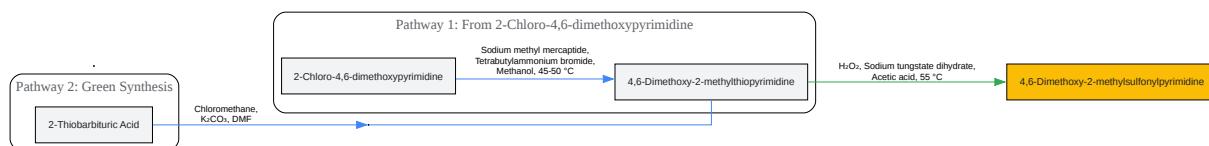
## Chemical Profile

Property	Value
Chemical Name	4,6-Dimethoxy-2-methylsulfonylpyrimidine
CAS Number	113583-35-0 <sup>[3]</sup>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> S <sup>[3]</sup>
Molecular Weight	218.23 g/mol <sup>[3]</sup>
Melting Point	126-133 °C <sup>[3][4]</sup>
Appearance	White solid <sup>[3][5]</sup>

## Synthesis Pathways

The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine is typically achieved through a two-step process involving the formation of a thioether intermediate, 4,6-dimethoxy-2-methylthiopyrimidine, followed by its oxidation to the desired sulfone. Two primary, high-yield pathways are detailed below.

A common and efficient method involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, followed by oxidation.[1][5][6] An alternative, more environmentally friendly approach utilizes 2-thiobarbituric acid and chloromethane for the initial methylation and methoxylation step.[7][8]



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Caption: General synthesis pathways for 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

## Experimental Protocols

### Protocol 1: Synthesis from 2-Chloro-4,6-dimethoxypyrimidine

This protocol is divided into two main steps: the synthesis of the intermediate 4,6-dimethoxy-2-methylthiopyrimidine, and its subsequent oxidation.

#### Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine (4)

This step involves a nucleophilic substitution reaction.[1]

- Materials:

- 2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol)
- 25% Sodium methyl mercaptide (30.1 g, 107 mmol)
- Tetrabutylammonium bromide (1.6 g, 5 mmol)
- Methanol (80 mL)
- Isopropanol
- Water

- Procedure:

- Combine 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide, and methanol in a suitable reaction vessel.
- Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.
- An off-white precipitate will form. Collect the solid by vacuum filtration.
- Wash the collected solid with cool water.
- Recrystallize the solid from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.

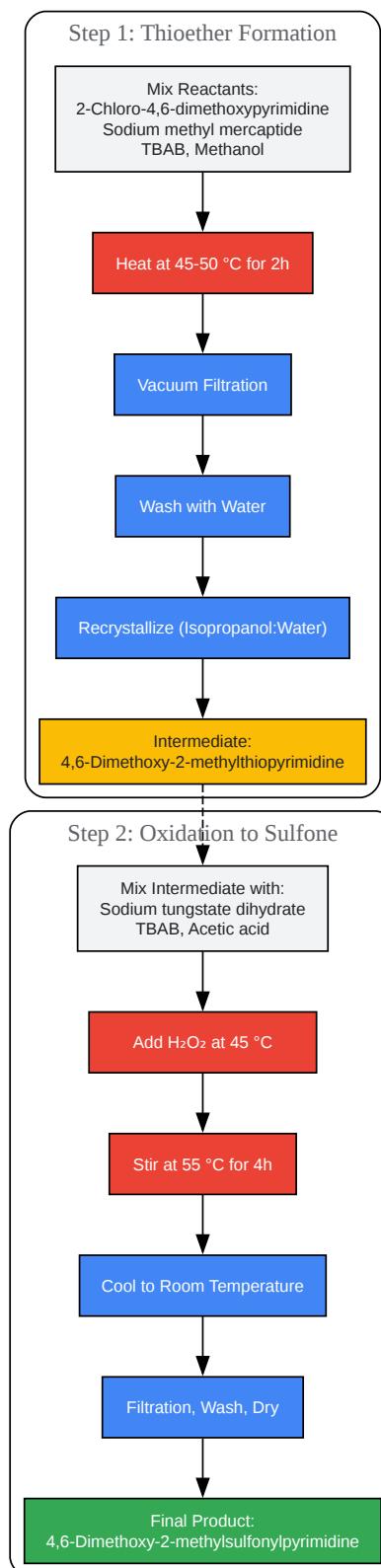
### Step 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (5)

This step involves the oxidation of the thioether intermediate.[\[1\]](#)

- Materials:

- 4,6-Dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol)
- Sodium tungstate dihydrate (1.5 g, 4.5 mmol)
- Tetrabutylammonium bromide (1.6 g, 5 mmol)

- Acetic acid (25 mL)
- 35% Hydrogen peroxide (19.5 g, 200 mmol)
- Procedure:
  - In a reaction vessel, create a mixture of 4,6-dimethoxy-2-methylthiopyrimidine, sodium tungstate dihydrate, tetrabutylammonium bromide, and acetic acid. Stir at room temperature.
  - While vigorously stirring, slowly add the 35% aqueous hydrogen peroxide solution at 45 °C.
  - Continue stirring at 55 °C for an additional 4 hours.
  - Cool the reaction mixture to room temperature, which will cause a white solid to precipitate.
  - Collect the solid by filtration, wash with water, and dry to obtain 4,6-dimethoxy-2-methylsulfonylpyrimidine.



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Caption: Workflow for the synthesis of DMSP from 2-Chloro-4,6-dimethoxypyrimidine.

## Protocol 2: Synthesis using Monoperoxyphthalic Acid

This protocol offers an alternative oxidation step.

- Materials:

- 4,6-dimethoxy-2-methylthiopyrimidine (143.6 g, 0.772 mole)
- Tetrahydrofuran (THF) (460 mL)
- 80% Monoperoxyphthalic acid, magnesium salt hexahydrate (MMPP) (525.0 g, 0.849 mole)
- Methanol (600 mL)
- 1M Sodium sulfite solution
- Ethyl acetate
- 20% Potassium carbonate solution
- Saturated sodium chloride solution
- Magnesium sulfate

- Procedure:

- Dissolve 4,6-dimethoxy-2-methylthiopyrimidine in THF and cool the solution to 10-15 °C.
- Separately, prepare a solution of MMPP in methanol.
- Add the MMPP solution to the pyrimidine solution at a rate that maintains the reaction temperature below 15 °C (this takes about one hour).
- After the addition is complete, stir the mixture for 15 minutes.
- Add 1M sodium sulfite solution dropwise to quench excess peroxides.
- Concentrate the mixture under reduced pressure.

- Partition the residue between ethyl acetate and water.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash sequentially with water, 20% potassium carbonate solution, water again, and finally with saturated sodium chloride solution.
- Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[\[4\]](#)

## Quantitative Data Summary

Synthesis Step	Starting Material	Reagents	Yield	Melting Point (°C)	Reference
Thioether Formation	2-Chloro-4,6-dimethoxypyrimidine	Sodium methyl mercaptide, TBAB	95.6%	52.5-53.8	<a href="#">[1]</a>
Oxidation to Sulfone	4,6-Dimethoxy-2-methylthiopyrimidine	H <sub>2</sub> O <sub>2</sub> , Sodium tungstate dihydrate	95%	-	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Oxidation to Sulfone	4,6-Dimethoxy-2-methylthiopyrimidine	Monoperoxyphthalic acid, magnesium salt	-	126-127.5	<a href="#">[4]</a>
Green Synthesis (Intermediate )	2-Thiobarbituric acid	Chloromethane, K <sub>2</sub> CO <sub>3</sub>	53.1% (selectivity)	-	<a href="#">[8]</a>

## Concluding Remarks

The described protocols provide facile and high-yielding methods for the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. The choice of protocol may depend on the availability of

starting materials, desired scale, and environmental considerations. The traditional method starting from 2-chloro-4,6-dimethoxypyrimidine offers excellent yields.<sup>[1]</sup> For laboratories prioritizing green chemistry principles, the synthesis starting from 2-thiobarbituric acid presents a more environmentally benign alternative by avoiding hazardous reagents like dimethyl sulfate and phosphorus oxychloride.<sup>[7][8]</sup> These detailed procedures should enable researchers to efficiently synthesize this important intermediate for applications in agrochemical and pharmaceutical research.

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